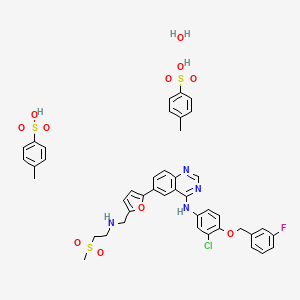
Lapatinib Ditosylate
Cat. No. B1662979
Key on ui cas rn:
388082-78-8
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08563719B2
Procedure details


Lapatinib prepared using the method of this embodiment can be isolated, or more preferably it can be directly converted into highly pure lapatinib ditosylate salt without isolation of the lapatinib from the step iii) reaction product mixture. The isolated lapatinib ditosylate has a HPLC purity of 97.0-99.9%, preferably >99.0%, most preferably >99.8%. The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH, separated and the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl. The organic phase is then filtered and lapatinib ditosylate as crystalline Form I is obtained by crystallisation from the organic phase in the presence of p-toluenesulfonic acid. The lapatinib ditosylate is isolated by filtration or centrifugation, or other methods of solid isolation.

Name
lapatinib ditosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
lapatinib ditosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
lapatinib ditosylate

Name
p-toluenesulfonic acid
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[CH:16][C:17]3[N:23]=[CH:22][N:21]=[C:20]([NH:24][C:25]4[CH:26]=[CH:27][C:28]([O:32][CH2:33][C:34]5[CH:35]=[CH:36][CH:37]=[C:38]([F:40])[CH:39]=5)=[C:29]([Cl:31])[CH:30]=4)[C:18]=3[CH:19]=2)=[CH:11][CH:10]=1)(=[O:4])=[O:3].[CH3:41][C:42]1[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:46][CH:47]=1.[CH3:52][C:53]1[CH:54]=[CH:55][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:57][CH:58]=1.CS(CCNCC1OC(C2C=CC3N=CN=C(NC4C=CC(OCC5C=CC=C(F)C=5)=C(Cl)C=4)C=3C=2)=CC=1)(=O)=[O:65].O>>[CH3:41][C:42]1[CH:47]=[CH:46][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:44][CH:43]=1.[CH3:52][C:53]1[CH:58]=[CH:57][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:55][CH:54]=1.[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[CH:16][C:17]3[N:23]=[CH:22][N:21]=[C:20]([NH:24][C:25]4[CH:26]=[CH:27][C:28]([O:32][CH2:33][C:34]5[CH:35]=[CH:36][CH:37]=[C:38]([F:40])[CH:39]=5)=[C:29]([Cl:31])[CH:30]=4)[C:18]=3[CH:19]=2)=[CH:11][CH:10]=1)(=[O:4])=[O:3].[OH2:65].[C:42]1([CH3:41])[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:49])=[O:50])=[CH:46][CH:47]=1 |f:1.2.3.4,5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
|
Step Two
|
Name
|
lapatinib ditosylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
|
Step Four
|
Name
|
lapatinib ditosylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction product mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic phase is then filtered
|
Outcomes


Product
|
Name
|
lapatinib ditosylate
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
|
|
Name
|
p-toluenesulfonic acid
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
